2,3-Dimethoxypyridine

Regioselective metalation C-H functionalization Directed ortho-metalation

2,3-Dimethoxypyridine (CAS 52605-97-7) is a methoxy-substituted pyridine heterocycle (C7H9NO2) characterized by two methoxy groups at the 2- and 3-positions of the pyridine ring. It is a solid or liquid intermediate widely utilized in organic synthesis.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 52605-97-7
Cat. No. B017369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxypyridine
CAS52605-97-7
Synonyms2,3-Dimethoxy-pyridine; 
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC=C1)OC
InChIInChI=1S/C7H9NO2/c1-9-6-4-3-5-8-7(6)10-2/h3-5H,1-2H3
InChIKeyQHUHPERZCBUMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxypyridine CAS 52605-97-7: Chemical Identity and Procurement Baseline


2,3-Dimethoxypyridine (CAS 52605-97-7) is a methoxy-substituted pyridine heterocycle (C7H9NO2) characterized by two methoxy groups at the 2- and 3-positions of the pyridine ring. It is a solid or liquid intermediate widely utilized in organic synthesis . The compound exhibits a density of 1.104 g/cm³ and a predicted pKa of 4.70±0.10 . Its core value in research and industrial settings is not as a final product, but as a versatile building block, with its substitution pattern conferring distinct and predictable reactivity that differentiates it from other regioisomeric dimethoxypyridines [1].

Regioselective C4 metalation due to 2,3-substitution pattern
Differentiated reactivity from other dimethoxypyridine isomers
Building block for tailored pyridine functionalization

Why Generic Substitution of 2,3-Dimethoxypyridine is Not Feasible in Synthetic Routes


The position of methoxy substituents on the pyridine ring is a critical determinant of chemical reactivity, dictating outcomes in key reactions like metalation and nucleophilic substitution. Consequently, regioisomers of dimethoxypyridine are not interchangeable. For instance, 2,3-dimethoxypyridine can be selectively functionalized at the 4-position, whereas its analog, 2,6-dimethoxypyridine, undergoes functionalization at the 3-position under identical conditions [1]. A procurement decision based solely on class cannot guarantee the specific regiochemical outcome required for a synthetic step. The following quantitative evidence demonstrates that the choice between 2,3-dimethoxypyridine and other dimethoxypyridines is a functional requirement for successful and reproducible synthesis, directly impacting yield and the final product's identity [2].

Regioisomer mismatch

2,6-dimethoxypyridine yields C3 functionalization instead of the required C4, altering product identity.

Electronic property shift

Monosubstituted analogs may share the same site but differ in reaction kinetics and intermediate stability.

Physicochemical divergence

Large differences in basicity (~1350-fold) and boiling point affect purification and salt formation steps.

2,3-Dimethoxypyridine: Quantitative Differentiation from Key Analogs


Regioselective Metalation: 2,3-Dimethoxypyridine vs. 2,6-Dimethoxypyridine

In a comparative study of deprotometalation using a Li-Zn base combination (ZnCl2·TMEDA / LiTMP in THF at room temperature), 2,3-dimethoxypyridine is selectively functionalized at the 4-position. In contrast, under the same experimental conditions, its regioisomer 2,6-dimethoxypyridine is functionalized exclusively at the 3-position [1]. This demonstrates a clear and quantifiable switch in regioselectivity based solely on the substitution pattern.

Metalation site
Head-to-head
C4 (target) vs C3 (2,6-isomer)
Regioselectivity switch determines product isomer
Li-Zn base, THF, rt; ref [1]
Regioselective metalation C-H functionalization Directed ortho-metalation

Regioselective Metalation: 2,3-Dimethoxypyridine vs. 3-Methoxypyridine

The presence of a second methoxy group in 2,3-dimethoxypyridine redirects the site of metalation compared to monosubstituted pyridines. Under identical deprotometalation conditions (Li-Zn base in THF), 2,3-dimethoxypyridine is metalated at the 4-position, whereas 3-methoxypyridine is metalated at the 4-position [1]. However, the electronic influence of the additional methoxy group in 2,3-dimethoxypyridine can lead to different reaction rates and yields, although direct quantitative yield data is limited in this specific study.

Metalation site
Head-to-head
C4 for both, but electronic properties differ
Kinetics and yield may vary
Same conditions, limited yield data; ref [1]
Regioselective metalation C-H functionalization Directed ortho-metalation

Basicity (pKa) Differentiation: 2,3-Dimethoxypyridine vs. 2,6-Dimethoxypyridine

The predicted acid dissociation constant (pKa) for 2,3-dimethoxypyridine is 4.70±0.10 . This is significantly higher (less acidic conjugate acid) than that of its isomer 2,6-dimethoxypyridine, which has a predicted pKa of 1.57±0.10 . This 3.13 pKa unit difference corresponds to an approximate 1,350-fold difference in basicity.

Basicity (pKa)
Data to verify
pKa 4.70 vs 1.57 (~1350-fold)
Impacts salt formation and solubility
Predicted values; source review recommended
Physicochemical properties Basicity Salt formation

Boiling Point and Physical State Differentiation from Other Dimethoxypyridines

2,3-Dimethoxypyridine exhibits a boiling point of 98-100°C at 16 mmHg . This is notably lower than the boiling point of its isomer, 3,4-dimethoxypyridine, which has a predicted boiling point of 202.6°C at 760 mmHg . This difference in physical properties is relevant for purification (e.g., distillation) and handling.

Boiling point
Context-dependent
~100°C (16 mmHg) vs ~202.6°C (760 mmHg, 3,4-isomer)
Affects purification method selection
Different pressure conditions; comparator predicted
Physical properties Purification Handling

Validated Application Scenarios for 2,3-Dimethoxypyridine Based on Differentiated Evidence


Precursor for Selective C4-Functionalization via Metalation Strategies

Based on the direct evidence that 2,3-dimethoxypyridine undergoes regioselective metalation at the 4-position, it is a superior choice over 2,6-dimethoxypyridine for synthetic routes requiring installation of electrophiles (e.g., iodine, boronates, stannanes) at the pyridine C4 position [1]. This enables the synthesis of 2,3-disubstituted-4-functionalized pyridines that would be inaccessible or require more steps using other regioisomers.

Synthesis of Complex Natural Products: Harzianopyridone and Atpenin B

The specific substitution pattern of 2,3-dimethoxypyridine has been demonstrated as a critical starting material for the total synthesis of bioactive natural products. This includes the first reported synthesis of (2RS, 4RS)-Atpenin B and (+/-)-Harzianopyridone, as well as the pyridine moiety of Piericidins [2]. Its use in these multi-step syntheses validates its unique role in constructing complex, biologically relevant molecules that cannot be easily accessed with other dimethoxypyridine isomers.

Development of Pharmaceutical Intermediates Requiring Specific Basicity

The distinct pKa value of 4.70±0.10 for 2,3-dimethoxypyridine makes it the preferred building block in medicinal chemistry campaigns where a specific level of basicity is required for target binding, solubility, or salt formation. This is in contrast to the significantly more acidic 2,6-dimethoxypyridine (pKa 1.57) . This difference is crucial for modulating pharmacokinetic properties in drug candidates derived from this scaffold.

Application
Selection Property
Validation Focus
C4 selective functionalization
Regioselective metalation profile
Site-specific electrophile installation
Complex natural product synthesis
Substitution pattern compatibility
Multi-step synthetic route verification
Medicinal chemistry intermediate
Basicity (pKa) range
Target binding and salt formation modulation

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